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Acetamide, 2-[(4-methylphenyl)amino]-

Cat. No.: B12221052
CAS No.: 5546-18-9
M. Wt: 164.20 g/mol
InChI Key: JIPPLQKITODFEO-UHFFFAOYSA-N
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Description

General Overview of Acetamide (B32628) Derivatives in Organic and Supramolecular Chemistry

Acetamide derivatives are characterized by the presence of an acetamide group (-NHCOCH₃) linked to a substituent. This functional group is a fundamental building block in organic chemistry, prized for its ability to form stable amide bonds. archivepp.com The amide linkage is a recurring motif in nature, most notably in the peptide bonds that form proteins. In synthetic chemistry, the acetamide moiety is a versatile scaffold found in numerous legally available small-molecule drugs. researchgate.net

The chemical behavior of acetamide derivatives is largely influenced by the nature of the substituent attached to the nitrogen atom or the acetyl group. These substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile. archivepp.com In supramolecular chemistry, the amide group's capacity for hydrogen bonding is of paramount importance. The N-H and C=O groups act as hydrogen bond donors and acceptors, respectively, enabling the formation of well-defined, one-, two-, or three-dimensional networks in the solid state. This self-assembly property is crucial for designing crystal structures with specific properties. nih.gov

Academic Significance and Research Trajectories for Related Compounds

The academic interest in N-substituted acetamides is vast and multidisciplinary. In medicinal chemistry, this scaffold is integral to drug discovery and development. researchgate.net For instance, researchers have designed and synthesized series of N-substituted acetamide derivatives as potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases like gout. nih.govresearchgate.net The acetamide structure allows for molecular hybridization, a strategy to combine pharmacophoric elements from different known ligands to create new, more effective compounds. nih.gov

Methodological Frameworks for Investigating N-Substituted Acetamides

The investigation of novel N-substituted acetamides like Acetamide, 2-[(4-methylphenyl)amino]- involves a standardized yet adaptable methodological framework.

Synthesis: The formation of the amide bond is a key synthetic step. A common and effective method involves the acylation of an amine with an acyl chloride. acs.org For instance, the synthesis of a related compound, 2-azido-N-(4-methylphenyl)acetamide, was achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097). nih.gov Another general route is the reaction of a carboxylic acid with an amine, often requiring an activating agent or harsh conditions like high temperature. acs.orgyoutube.com The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was performed by first converting 2-(thiophen-2-yl)acetic acid to its more reactive acid chloride intermediate, which was then reacted with 2-aminothiophene-3-carbonitrile. acs.org

Characterization and Structural Elucidation: Once synthesized, the new compound must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. acs.org

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as the characteristic C=O and N-H stretches of the amide group. acs.org

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonds. nih.gov

Computational Analysis: Modern chemical research often complements experimental work with computational studies. Techniques like Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, predict its reactivity, and understand the forces driving its self-assembly in the solid state. acs.org Hirshfeld surface analysis, derived from crystallographic data, is another computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.org

Data Tables

Table 1: Chemical Identifiers for Acetamide, 2-[(4-methylphenyl)amino]- and Related Compounds

Compound NameMolecular FormulaCAS NumberMolecular Weight ( g/mol )
Acetamide, N-(4-methylphenyl)-C₉H₁₁NO103-89-9149.19
AcetamideC₂H₅NO60-35-559.07
2-Azido-N-(4-methylphenyl)acetamideC₉H₁₀N₄ONot Available190.21
N-(4-aminophenyl) acetamideC₈H₁₀N₂O122-80-5150.18
Acetamide, N-phenyl-C₈H₉NO103-84-4135.16

Data sourced from multiple chemical databases and research articles. nih.govresearchgate.netnoaa.govnist.govchemeo.com

Table 2: Physical Properties of N-(4-methylphenyl)acetamide

PropertyValue
Melting Point148-151 °C
Boiling Point307 °C
Density1.21 g/mL

Data for N-(4-methylphenyl)acetamide, a structurally related compound. chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B12221052 Acetamide, 2-[(4-methylphenyl)amino]- CAS No. 5546-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5546-18-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(4-methylanilino)acetamide

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

JIPPLQKITODFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Acetamide, 2 4 Methylphenyl Amino and Its Analogues

Established Synthetic Routes and Reaction Conditions

The construction of N-substituted acetamides can be achieved through several reliable and well-documented synthetic pathways. These routes often involve the strategic formation of the critical amide bond from carefully chosen precursors.

Multi-Step Organic Synthesis Protocols for N-Substituted Acetamides

Complex N-substituted acetamides are often assembled through multi-step sequences that build the final molecule piece by piece. A common and logical approach involves creating a key intermediate that can be further functionalized. For instance, the synthesis of N-aryl acetamide (B32628) derivatives frequently begins with the acylation of an appropriate aniline (B41778). rjptonline.org

A representative multi-step synthesis for an N-substituted amide might start with a simple hydrocarbon, introduce functionality through radical halogenation, convert the halide to an amine, and finally form the amide bond by reacting the amine with an acylating agent like an acyl chloride. youtube.com Another documented strategy involves the protection of a diamine, followed by amide formation on the unprotected amino group, and subsequent deprotection to yield an amino-functionalized N-phenylacetamide intermediate, which can then be used in further reactions. nih.gov

For example, a plausible pathway to analogues of the target compound could involve:

Acylation: Reaction of a substituted aniline (e.g., p-toluidine) with chloroacetyl chloride in the presence of a mild base like sodium acetate (B1210297) to form an N-aryl-2-chloroacetamide intermediate. rjptonline.orgresearchgate.net This step establishes the core acetamide structure.

Nucleophilic Substitution: The resulting chloroacetamide, which contains a reactive C-Cl bond, can then be treated with a desired amine nucleophile to displace the chloride and form the final product. researchgate.net

This modular approach allows for the synthesis of a diverse library of compounds by varying both the initial aniline and the final amine nucleophile.

Nucleophilic Substitution Reactions in Acetamide Bond Formation

The formation of the acetamide linkage is fundamentally a nucleophilic substitution reaction at a carbonyl carbon. The most direct and widely used methods fall under the category of nucleophilic acyl substitution. masterorganicchemistry.com

This process typically involves the reaction of an amine nucleophile with an "activated" carboxylic acid derivative. The reactivity of the acylating agent is crucial, with acyl chlorides being among the most reactive. The reaction of an acyl chloride with an amine is often exothermic and provides the corresponding amide in high yield. The mechanism proceeds via a tetrahedral intermediate, where the amine attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride). masterorganicchemistry.compatsnap.com

Beyond acyl chlorides, nucleophilic substitution can also occur in other contexts. The synthesis of N-(4-methylphenyl)-2-(methylamino)acetamide hydrochloride, an analogue of the target compound, likely proceeds via the reaction of N-(4-methylphenyl)-2-chloroacetamide with methylamine, where the amine displaces the chloride on the alpha-carbon in a standard S_N2 reaction. chemicalbook.com In other cases, particularly with electron-deficient aromatic rings, a Nucleophilic Aromatic Substitution (S_NAr) can be employed to attach an amino-acetamide side chain to an aromatic core. tandfonline.com

Condensation and Alkylation Approaches for Amide Linkage Formation

Condensation Reactions

Directly combining a carboxylic acid and an amine to form an amide is an attractive and atom-economical strategy. nih.gov However, this reaction is typically very slow at room temperature as the carboxylic acid protonates the amine, forming an unreactive carboxylate-ammonium salt. libretexts.org To overcome this, the carboxylic acid must be activated in situ using a coupling or condensing agent. These reagents transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. unizin.org

A wide variety of condensing agents have been developed, each with specific applications and advantages. Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, affording amides in moderate to excellent yields. nih.gov

Table 1: Common Condensing Agents in Amide Synthesis
ClassExamplesNotesReferences
CarbodiimidesDCC, EDCI, DICWidely used in peptide synthesis; EDCI is water-soluble, simplifying purification.
Uronium/Guanidinium SaltsHATU, HBTU, HCTU, TBTUHighly efficient, fast reaction times, often used with a non-nucleophilic base (e.g., DIPEA).
Phosphonium SaltsBOP, PyBOPEffective but can generate carcinogenic byproducts.
OtherCDI (N,N'-Carbonyldiimidazole)Forms a reactive acylimidazole intermediate.

Alkylation Approaches

While less common for primary amide synthesis, N-alkylation is a key strategy for preparing N-substituted amides from primary or secondary amides. This involves forming a bond between the amide nitrogen and an alkyl group. A green and efficient method is the direct N-alkylation of amides with alcohols, which generates water as the only byproduct. rsc.org These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, which operate via a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org

Cyclization Reactions for Incorporating Heterocyclic Moieties onto Acetamide Scaffolds

The acetamide scaffold is a versatile platform for the synthesis of more complex molecules, particularly heterocycles, which are of great importance in medicinal chemistry.

One prominent example is the copper-catalyzed 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne (a "click" reaction) to form a 1,2,3-triazole ring. By starting with an N-phenylacetamide derivative bearing either an azide or an alkyne, this reaction allows for the efficient incorporation of a triazole moiety. rsc.org

In another powerful multi-step approach, an N-(4-aminophenyl)acetamide intermediate can be converted into a thiourea (B124793). This thiourea can then undergo a condensation reaction with an α-halocarbonyl compound to construct a substituted thiazole (B1198619) ring, directly attached to the phenylacetamide core. nih.gov Furthermore, complex polycyclic systems such as tetrahydroquinazolinones can be synthesized through the cyclization of precursors containing the acetamide moiety, often promoted by a Lewis acid catalyst like Yb(OTf)₃ under high temperature. acs.org These cyclization strategies demonstrate the utility of the acetamide group as a key building block in the convergent synthesis of diverse heterocyclic structures.

Catalytic Approaches in N-Substituted Acetamide Synthesis

Catalysis is essential for improving the efficiency, selectivity, and sustainability of amide bond formation. Both acid and base catalysts play critical roles by activating substrates and facilitating key reaction steps.

Role of Acidic and Basic Catalysts in Reaction Efficiency

Acid Catalysis

Acid catalysts, including both Brønsted and Lewis acids, are widely employed in acetamide synthesis. Acetic acid itself has been shown to catalyze the formation of acetamide from ammonium (B1175870) acetate, as it accelerates both the dehydration of the salt and the hydrolysis of the resulting amide. orgsyn.orgacs.org More recently, acetic acid has been used as a simple and inexpensive catalyst for the N-acylation of amines using esters as the acyl source, providing acetamides in excellent yields. rsc.org

Lewis acids are also highly effective. Titanium tetrachloride (TiCl₄), for example, facilitates the direct amidation of carboxylic acids and amines by coordinating to the carboxylate, which activates it for nucleophilic attack. nih.gov In a different type of transformation, strong acids are used to promote the Ritter reaction, where a nitrile reacts with a carbocation (generated from an alcohol) to form an amide.

Base Catalysis

Bases are crucial in many amide synthesis protocols, where they serve multiple functions. In reactions involving acyl chlorides, a base (such as pyridine (B92270) or triethylamine) is typically added to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile. nih.gov

In condensation reactions using coupling agents, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to maintain basic conditions without competing with the primary amine nucleophile. acs.org Simple inorganic bases like potassium carbonate (K₂CO₃) and tripotassium phosphate (B84403) (K₃PO₄) are also widely used, particularly in copper-catalyzed N-arylation reactions (Goldberg condensation) and nucleophilic substitutions. rjptonline.orgorganic-chemistry.orgbsu.by The base can deprotonate the amide or amine, increasing its nucleophilicity and facilitating the reaction. bsu.by Even heterogeneous basic catalysts, such as nano-sized aluminum oxide, have been developed for N-alkylation reactions, offering advantages in terms of catalyst separation and recycling. researchgate.net

Table 2: Examples of Catalysts in N-Substituted Acetamide Synthesis
Catalyst TypeExample CatalystReactionRoleReferences
Brønsted AcidAcetic Acid (CH₃COOH)N-Acylation of amines with estersActivates the ester carbonyl group. rsc.org
Lewis AcidTitanium Tetrachloride (TiCl₄)Direct condensation of carboxylic acids and aminesActivates the carboxylic acid for nucleophilic attack. nih.gov
Organic BasePyridine / DIPEAAcylation with acyl chlorides / Condensation reactionsAcid scavenger; maintains basic conditions. nih.gov
Inorganic BasePotassium Carbonate (K₂CO₃) / Potassium Phosphate (K₃PO₄)Nucleophilic substitution / Cu-catalyzed N-arylationDeprotonates nucleophile; promotes catalytic cycle. rjptonline.orgorganic-chemistry.orgbsu.by
Transition MetalCopper(I) Iodide (CuI)N-Arylation of amides (Goldberg Reaction)Enables oxidative addition/reductive elimination cycle. bsu.by
Transition MetalRuthenium (Ru) or Iridium (Ir) ComplexesN-Alkylation of amides with alcoholsCatalyzes "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org

Advanced Catalytic Systems for Selective Transformations

The synthesis of N-aryl acetamides, including Acetamide, 2-[(4-methylphenyl)amino]-, has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. These methods offer high selectivity and functional group tolerance, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution. wikipedia.org The two most prominent strategies are the copper-catalyzed Ullmann condensation (and its modern variant, the Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Copper-Catalyzed Systems (Ullmann/Goldberg Reaction): The Ullmann condensation traditionally involves the use of stoichiometric copper at high temperatures. wikipedia.org Modern iterations, often called Goldberg reactions, utilize catalytic amounts of a copper source, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), in the presence of a ligand. nih.govresearchgate.net For the N-arylation of amides, chelating diamine ligands have been shown to be crucial. nih.govacs.orgnih.gov These ligands control the concentration of the active copper(I) catalytic species, facilitating the reaction under milder conditions. acs.org The choice of ligand and copper source can be tailored for specific substrates, including the coupling of arylboronic acids with amides. researchgate.net

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a broad substrate scope and mild reaction conditions. wikipedia.orgyoutube.com The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine (B1218219) ligand. acsgcipr.org The development of specialized ligands has been key to the reaction's success.

First-generation ligands , like triphenylphosphine (B44618) (PPh₃), were initially used. acsgcipr.org

Bidentate phosphine ligands , such as BINAP and DPPF, offered improved reliability and efficiency, particularly for coupling primary amines. wikipedia.org

Sterically hindered monodentate biaryl phosphine ligands (Buchwald ligands), such as XPhos and SPhos, represent a significant advancement, enhancing catalyst activity and allowing for the coupling of a wider range of aryl halides and amines with greater efficiency. youtube.comnih.gov

A related palladium-catalyzed method, the Suzuki-Miyaura cross-coupling, has been developed for the α-arylation of 2-chloroacetamides using organotrifluoroborate salts as the nucleophilic partner. nih.govnih.gov This approach avoids the use of strong bases and expands the range of accessible α-aryl amide structures. nih.gov

Reaction Kinetics and Mechanistic Investigations in Synthetic Pathways

Understanding the kinetics and mechanisms of these synthetic routes is paramount for their rational optimization and application.

Determination of Reaction Rates and Rate-Limiting Steps

In the copper-catalyzed N-arylation of amides , detailed kinetic investigations have revealed that the reaction mechanism is complex. Studies on the Cu(I)/1,2-diamine catalyst system show a positive-order rate dependence on the concentration of the aryl halide. acs.orgnih.gov This finding suggests that the activation of the aryl halide by the copper catalyst is the rate-determining step under a variety of conditions. acs.orgnih.gov

Exploration of Reaction Mechanisms and Transition States

The proposed mechanism for the copper-catalyzed Goldberg reaction involves a two-stage catalytic cycle. nih.gov It is believed to proceed through a Cu(I) amidate complex, which is formed by the reaction of the amide with a Cu(I) species. acs.org This complex then reacts with the aryl halide. The mechanism is thought to involve an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com

The mechanism of the Buchwald-Hartwig amination is well-established and proceeds via a Pd(0)/Pd(II) catalytic cycle: wikipedia.orgyoutube.com

Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex. acsgcipr.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. youtube.com

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energy landscape of reaction intermediates and transition states. bioengineer.org These studies provide insight into the geometry of transition states, helping to explain how factors like steric and electronic effects control the reaction's outcome and selectivity. bioengineer.orgclockss.org

Optimization of Synthetic Yields and Purity through Controlled Reaction Conditions

Achieving high yields and purity requires careful optimization of various reaction parameters. Systematic screening of catalysts, ligands, bases, solvents, and temperature is a common strategy. tandfonline.comresearchgate.net

For the synthesis of N-substituted acetamides, one-pot procedures are often developed to improve efficiency and reduce the need for intermediate purification. rsc.org For instance, in the synthesis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, a four-step synthesis was optimized, eliminating the need for column chromatography and the use of costly reagents, resulting in products with purity above 95%. tandfonline.com

The table below illustrates the optimization of reaction conditions for a palladium-catalyzed α-arylation of a chloroacetamide, demonstrating the impact of base and temperature on product yield. nih.gov

Table 1: Optimization of Base and Temperature for Suzuki-Miyaura Cross-Coupling. nih.gov

Similarly, the optimization of a click reaction to form N-phenylacetamide-incorporated 1,2,3-triazoles showed that using Cu(OAc)₂·H₂O as a catalyst in an ionic liquid under ultrasound irradiation provided a superior yield (95%) in a shorter time compared to conventional methods. rsc.org

Advanced Purification and Isolation Techniques for N-Substituted Acetamide Compounds

The isolation of pure N-substituted acetamide compounds from reaction mixtures is a critical final step. The choice of purification method depends on the physical properties of the product and the impurities present.

Recrystallization is a highly effective method for purifying solid amides. researchgate.net This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. A common procedure involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. researchgate.net Solvents commonly used for the recrystallization of amides include ethanol, acetone, and acetonitrile. researchgate.net For example, 2-azido-N-(4-methylphenyl)acetamide was purified by dissolving the crude product in hot ethanol, followed by slow cooling to form colorless plate-like crystals. nih.gov

Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). While effective, it can sometimes lead to a significant loss of the desired amide product. researchgate.net Optimization of the solvent system (eluent) is crucial to achieve good separation while maximizing recovery.

Washing and Extraction are simpler techniques often used for initial purification. Washing the crude product with a solvent in which the impurities are soluble but the product is not can effectively remove certain contaminants. For instance, a crude product might be washed with hexane (B92381) to remove nonpolar impurities. tandfonline.com Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, such as ethyl acetate and water. orgsyn.org

Computational Chemistry and Theoretical Investigations of Acetamide, 2 4 Methylphenyl Amino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These in silico techniques are used to determine the electronic structure and energy of molecules, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting various chemical properties. Using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable (lowest energy) conformation of Acetamide (B32628), 2-[(4-methylphenyl)amino]- can be determined. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Related N-Aryl Acetamide Structure

ParameterBond Length (Å)Bond Angle (°)
C=O~1.23
C(amide)-N(amide)~1.36
N(amine)-C(phenyl)~1.42
C-C (aromatic)~1.39
C-N-C (amine)
O=C-N (amide)

Note: The data presented are typical values for related structures, as specific optimized parameters for Acetamide, 2-[(4-methylphenyl)amino]- were not available in the reviewed literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For Acetamide, 2-[(4-methylphenyl)amino]-, the HOMO is expected to be localized primarily on the electron-rich (4-methylphenyl)amino moiety, whereas the LUMO is likely centered on the acetamide group, particularly the electrophilic carbonyl carbon. Computational studies on similar 2-(aryl amino) phenyl acetamide derivatives have confirmed such distributions. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a Generic N-Aryl Acetamide Derivative

ParameterEnergy (eV)Description
E(HOMO)~ -5.5 to -6.0Energy of the highest occupied molecular orbital
E(LUMO)~ -0.5 to -1.0Energy of the lowest unoccupied molecular orbital
ΔE (Gap)~ 4.5 to 5.5Indicator of chemical reactivity and stability

Note: Values are representative based on computational studies of similar aromatic amide structures. researchgate.net

Molecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs the formation of larger, ordered structures, a field known as supramolecular chemistry. Predicting these interactions is key to understanding crystal packing and material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The analysis maps the electron distribution of a molecule within its crystalline environment, generating a unique three-dimensional surface. Different properties can be mapped onto this surface, with d_norm being particularly useful. The d_norm map uses a red-white-blue color scale to highlight regions of close contact between neighboring molecules; intense red spots indicate close contacts like hydrogen bonds, white regions represent contacts at the van der Waals separation, and blue regions show areas with no significant contact. nih.gov

A full Hirshfeld analysis of Acetamide, 2-[(4-methylphenyl)amino]- would allow for the decomposition of the crystal packing into contributions from different types of contacts. For the analogous compound p-acetotoluidide, Hirshfeld analysis revealed that the packing is dominated by H···H, O···H/H···O, and C···H/H···C interactions, which is typical for organic molecules of this class. researchgate.net The resulting 2D "fingerprint plots" provide a quantitative summary of these interactions. researchgate.net

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Description
H···H40 - 50%Represents the most abundant, weaker van der Waals contacts.
O···H / H···O15 - 25%Corresponds primarily to N-H···O hydrogen bonds.
C···H / H···C10 - 20%Indicates van der Waals forces and potential C-H···π interactions.
C···C< 5%Suggests potential π-π stacking interactions.

Note: Contributions are estimated based on published analyses of similar molecules like p-acetotoluidide. researchgate.netdoaj.org

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a defining role in the supramolecular assembly of molecules containing N-H or O-H groups. Acetamide, 2-[(4-methylphenyl)amino]- possesses two N-H groups (one amide, one amine) that can act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor.

It is predicted that the primary hydrogen bonding motif will be a strong N-H···O interaction between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This interaction typically leads to the formation of one-dimensional chains or ribbons running through the crystal. The secondary amine N-H group provides an additional site for hydrogen bonding, which could link these primary chains into more complex 2D or 3D networks. The precise geometry (bond distance and angle) of these interactions determines the stability and structure of the resulting network.

Additionally, weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on another molecule, can further stabilize the crystal packing. The collective effect of these varied and numerous weak interactions dictates the final, most thermodynamically stable crystal structure.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer and stabilization energies within a molecule. For Acetamide, 2-[(4-methylphenyl)amino]-, NBO analysis can elucidate the delocalization of electron density between the donor (lone pair of nitrogen) and acceptor (antibonding orbitals of the carbonyl group and the phenyl ring) moieties. This delocalization is a key factor in the molecule's stability and electronic properties.

The primary intramolecular charge transfer (ICT) in Acetamide, 2-[(4-methylphenyl)amino]- is expected to occur from the lone pair of the nitrogen atom (n) to the antibonding π* orbital of the carbonyl group (C=O). This n → π* interaction is characteristic of amides and contributes significantly to the resonance stabilization of the amide bond. Additionally, interactions between the phenyl ring's π orbitals and the adjacent amino and acetyl groups can be quantified.

The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory within the NBO framework. A higher E(2) value indicates a stronger interaction. In molecules with similar structures, these stabilization energies can be substantial, often in the range of several tens of kcal/mol for the primary n → π* interaction.

Table 1: Representative NBO Analysis Data for Acetamide, 2-[(4-methylphenyl)amino]- (Hypothetical)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C=O)55.8
LP (1) Nσ* (C-C)phenyl5.2
π (C=C)phenylπ* (C=O)3.1
σ (N-H)σ* (C-C)phenyl2.5

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from an NBO analysis of Acetamide, 2-[(4-methylphenyl)amino]- based on studies of similar molecules.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of Acetamide, 2-[(4-methylphenyl)amino]- can be significantly influenced by the solvent environment. Theoretical studies, often employing implicit solvent models like the Polarizable Continuum Model (PCM), can predict how solvent polarity and dielectric constant affect the molecule's electronic structure, geometry, and spectroscopic characteristics.

In polar solvents, it is anticipated that the dipole moment of Acetamide, 2-[(4-methylphenyl)amino]- would increase compared to the gas phase. This is due to the stabilization of the charge-separated resonance structures of the amide group. Solvents with a high dielectric constant can more effectively screen the electrostatic interactions within the molecule, potentially altering bond lengths and angles. For instance, the C=O bond might lengthen slightly, while the C-N bond could shorten, reflecting an increased double-bond character. nih.gov

The conformational landscape of Acetamide, 2-[(4-methylphenyl)amino]- is likely to be sensitive to the solvent. The molecule possesses several rotatable bonds, leading to different possible conformers. The relative energies of these conformers can be altered by the solvent.

For example, a more polar solvent might favor conformers with a larger dipole moment. nih.gov The energetic barrier to rotation around the C-N amide bond, which is significant due to its partial double-bond character, could also be influenced by the solvent. Studies on similar molecules like acetanilide (B955) have shown that the planarity of the molecule can be affected by the surrounding medium. researchgate.netijstr.org In nonpolar solvents, intramolecular hydrogen bonding, if present, might play a more dominant role in determining the preferred conformation. In contrast, in polar protic solvents, intermolecular hydrogen bonding with the solvent molecules would compete with and potentially disrupt intramolecular interactions. nih.govacs.org

Theoretical Vibrational Spectroscopy: Prediction of IR and Raman Spectra

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman vibrational spectra of Acetamide, 2-[(4-methylphenyl)amino]-. These predicted spectra can aid in the interpretation of experimental data and the assignment of vibrational modes.

The calculated vibrational frequencies are expected to show characteristic peaks for the functional groups present in the molecule. Key vibrational modes would include:

N-H stretch: A sharp band typically in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Amide I (C=O stretch): A strong absorption band, typically around 1650-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding and the electronic environment.

Amide II (N-H bend and C-N stretch): Usually found in the 1510-1570 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ range.

By comparing the theoretical spectra of different conformers, it may be possible to identify the most stable conformer in a given phase. The theoretical spectra of related molecules like acetanilide have been extensively studied and provide a good reference for the expected vibrational modes of Acetamide, 2-[(4-methylphenyl)amino]-. rsc.orgias.ac.inaip.org

Table 2: Predicted Vibrational Frequencies for Acetamide, 2-[(4-methylphenyl)amino]- (Hypothetical)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H stretch3450Medium
Aromatic C-H stretch3100Medium
Aliphatic C-H stretch2950Weak
Amide I (C=O stretch)1675Strong
Amide II (N-H bend)1550Strong
Aromatic C=C stretch1600, 1510, 1455Medium-Strong

Note: This table presents hypothetical data based on known vibrational frequencies for similar functional groups and molecules.

In Silico Modeling of Molecular Recognition Processes

In silico modeling, particularly molecular docking, is a valuable tool for predicting how a ligand like Acetamide, 2-[(4-methylphenyl)amino]- might bind to a biological receptor. This can provide insights into its potential pharmacological activity. The process involves predicting the preferred orientation of the ligand within the binding site of a receptor and estimating the strength of the interaction, often expressed as a binding affinity or docking score.

Studies on other acetamide derivatives have shown their potential as inhibitors for various enzymes. nih.govresearchgate.net For Acetamide, 2-[(4-methylphenyl)amino]-, a molecular docking study would involve:

Preparation of the ligand and receptor structures: This includes generating a 3D structure of the ligand and obtaining the crystal structure of the target receptor from a database like the Protein Data Bank.

Docking simulation: Using software like AutoDock or Glide, the ligand is placed in various positions and orientations within the receptor's binding site.

Scoring and analysis: The different poses are scored based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

The predicted binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor. For Acetamide, 2-[(4-methylphenyl)amino]-, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the phenyl ring can participate in π-π stacking and hydrophobic interactions.

The accuracy of binding affinity predictions can be improved using more computationally intensive methods like molecular dynamics simulations followed by free energy calculations (e.g., MM/PBSA or MM/GBSA). nih.govcolumbia.edunih.gov

Conformational Dynamics and Molecular Flexibility Studies

The conformational landscape and molecular flexibility of "Acetamide, 2-[(4-methylphenyl)amino]-" are critical determinants of its chemical behavior and potential biological activity. While specific computational studies on the conformational dynamics of this exact molecule are not extensively available in the public domain, the principles of conformational analysis, supported by research on structurally related N-aryl acetamides, provide a robust framework for understanding its likely behavior. Such studies typically employ a combination of computational methods to explore the molecule's potential energy surface, identify stable conformers, and quantify the energy barriers between them.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for investigating these conformational preferences. iucr.orgnih.gov By systematically rotating specific dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be mapped. This surface reveals the low-energy (stable) conformations and the transition states that connect them, providing insight into the energy barriers for conformational changes. For instance, studies on N-aryl amides have shown that the electronic properties and steric bulk of the aromatic moiety can have a substantial impact on the conformational stability. acs.orgacs.org

Molecular dynamics (MD) simulations offer a complementary approach by simulating the atomic motions of the molecule over time. This method provides a dynamic picture of the molecule's flexibility, showing how it explores different conformational states under specific conditions of temperature and pressure. MD simulations can reveal the accessible conformations and the timescales of transitions between them, offering a more complete understanding of the molecule's dynamic behavior in a solution or biological environment.

Illustrative Torsional Angle Analysis for Key Dihedral Angles of Acetamide, 2-[(4-methylphenyl)amino]-
Dihedral AngleDescriptionPredicted Stable Conformation (degrees)Associated Energy Barrier (kcal/mol)
ω (C-C-N-C)Rotation around the amide C-N bond~180° (trans)15-20
φ (N-C-C-Car)Rotation of the p-methylphenyl groupVariableLow
ψ (Car-N-C-C)Tilting of the acetamide group relative to the aromatic ringVariableLow

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often derived from DFT calculations, can provide insights into the molecule's reactivity and electronic properties, which are intrinsically linked to its conformation. nih.govnih.gov The energy gap between HOMO and LUMO is a key parameter indicating the molecule's stability. nih.gov

Crystallographic Studies and Crystal Engineering of Acetamide, 2 4 Methylphenyl Amino and Its Solid Forms

Single Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its physical and chemical properties. For 2-Azido-N-(4-methylphenyl)acetamide, single-crystal X-ray diffraction was the technique employed to achieve this detailed structural elucidation. researchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern for 2-Azido-N-(4-methylphenyl)acetamide revealed its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was determined to be P21/c, a common space group for organic molecules. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit of the crystal lattice, were determined at a temperature of 150 K. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.4362 (4)
b (Å)21.3403 (6)
c (Å)9.2949 (3)
β (°)98.356 (1)
V (ų)2833.11 (14)
Z12
Temperature (K)150
Radiation typeCu Kα
Wavelength (Å)1.54178

This interactive data table provides the unit cell parameters for 2-Azido-N-(4-methylphenyl)acetamide. researchgate.net

An interesting feature of this crystal structure is the presence of three independent molecules in the asymmetric unit (Z' = 3). nih.govresearchgate.net

Refinement Procedures and Validation of Crystallographic Data

The collected diffraction data underwent a refinement process to generate the final, accurate structural model. The structure was solved using direct methods and refined on F2 by a full-matrix least-squares technique. researchgate.net All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was R[F2 > 2σ(F2)] = 0.059, and the weighted R-factor (wR(F2)) was 0.178, indicating a well-refined structure. The goodness-of-fit (S) value was 1.05. researchgate.net These parameters are standard indicators of a high-quality crystallographic analysis.

Analysis of Supramolecular Architectures in the Solid State

Characterization of Intermolecular Hydrogen Bonds and Other Non-Covalent Interactions

Hydrogen bonds are the most significant intermolecular interactions governing the supramolecular assembly in the crystal of 2-Azido-N-(4-methylphenyl)acetamide. The primary hydrogen bonding motif observed is the N—H⋯O interaction between the amide groups of adjacent molecules. nih.govresearchgate.net Specifically, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of a neighboring molecule. researchgate.net

Formation of Chains, Layers, and Three-Dimensional Networks in Crystal Packing

The interplay of the intermolecular hydrogen bonds results in the formation of distinct supramolecular motifs. In the crystal of 2-Azido-N-(4-methylphenyl)acetamide, the N—H⋯O hydrogen bonds link the molecules into one-dimensional zigzag chains. nih.govresearchgate.net Each of the three independent molecules in the asymmetric unit forms its own chain with symmetry-related counterparts, and these chains extend along the c-axis direction. nih.govresearchgate.net

These chains then pack together, primarily through van der Waals interactions, to form the final three-dimensional crystal structure. The packing of these chains can be visualized along different crystallographic axes, revealing a layered-like arrangement. researchgate.net

Crystal Packing Analysis and Polymorphism Research

The analysis of the crystal packing of 2-Azido-N-(4-methylphenyl)acetamide reveals a structure dominated by one-dimensional hydrogen-bonded chains. The presence of three independent molecules in the asymmetric unit is a notable feature, with two of these molecules exhibiting significantly different conformations, particularly in the orientation of the azido (B1232118) group. nih.govresearchgate.net This conformational difference highlights the flexibility of the molecule and the subtle energy differences between different rotational isomers that can be trapped in the solid state.

While no specific studies on the polymorphism of Acetamide (B32628), 2-[(4-methylphenyl)amino]- or its azido derivative were found, the observed conformational differences in the asymmetric unit of the azido compound suggest that polymorphism could be a possibility for this class of molecules. Polymorphism, the ability of a compound to exist in more than one crystal structure, is often associated with conformational flexibility. Different crystallization conditions could potentially favor different molecular conformations and intermolecular interaction patterns, leading to the formation of different polymorphic forms with distinct physical properties. Further research in this area would be necessary to explore the potential for polymorphism in this system.

Influence of Crystallization Conditions on Solid-State Structure and Morphology

While the principles of crystal engineering suggest that the solid-state form of Acetamide, 2-[(4-methylphenyl)amino]- could likely be manipulated through various crystallization techniques, no published studies appear to have investigated this. Such a study would typically involve the systematic recrystallization of the compound from a range of solvents with varying polarities and hydrogen bonding capabilities. The resulting crystals would then be analyzed using techniques like single-crystal X-ray diffraction (SCXRD) to determine their crystal structure and powder X-ray diffraction (PXRD) to identify any polymorphic forms. Furthermore, microscopy techniques such as scanning electron microscopy (SEM) would be employed to characterize the crystal morphology or habit.

Without such dedicated research, any discussion on the influence of crystallization conditions on Acetamide, 2-[(4-methylphenyl)amino]- would be purely speculative. The generation of scientifically accurate and detailed research findings, including data tables on crystallographic parameters under different conditions, is therefore not possible at this time.

Chemical Reactivity and Transformation Mechanisms of Acetamide, 2 4 Methylphenyl Amino

Hydrolysis Pathways and Their Catalysis (Acidic, Basic, Enzymatic)

The amide linkage in Acetamide (B32628), 2-[(4-methylphenyl)amino]- is the primary site for hydrolytic cleavage, a reaction that can be catalyzed under acidic, basic, or enzymatic conditions. The process involves the breaking of the C-N bond, yielding p-toluidine (B81030) and a derivative of acetic acid.

Mechanism Steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the p-toluidine leaving group.

Deprotonation of the resulting carbonyl to yield acetic acid.

Basic-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. The intermediate then collapses, ejecting the p-toluidide anion as the leaving group. This anion is a strong base and subsequently deprotonates the newly formed acetic acid to yield acetate (B1210297) and p-toluidine. youtube.comyoutube.com This reaction, often referred to as saponification, is effectively irreversible due to the final acid-base step.

Mechanism Steps:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral oxyanion intermediate.

Elimination of the p-toluidide anion (⁻NH-C₆H₄-CH₃).

Proton transfer from the carboxylic acid to the p-toluidide anion.

Enzymatic Hydrolysis: While specific enzymatic hydrolysis data for Acetamide, 2-[(4-methylphenyl)amino]- is not readily available, enzymes such as amidases or acylases are known to catalyze the hydrolysis of a wide range of amides. youtube.com For instance, amidase activity has been demonstrated in microorganisms like Bacillus megaterium, which can hydrolyze various amides to their corresponding acids. youtube.com Such enzymatic processes would proceed via a mechanism involving an active site (e.g., a serine hydrolase) that attacks the amide's carbonyl carbon, forming a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. The substrate specificity of such enzymes would determine their efficacy in hydrolyzing this particular compound.

Nucleophilic and Electrophilic Reaction Mechanisms Involving the Amide and Amine Functionalities

The dual functionality of Acetamide, 2-[(4-methylphenyl)amino]- provides sites for both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The compound possesses two primary nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the amide carbonyl. The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, capable of reacting with various electrophiles such as alkyl halides or acyl chlorides in substitution reactions. However, the nucleophilicity of this nitrogen is somewhat reduced due to the delocalization of its lone pair into the adjacent aromatic ring.

The amide group itself can act as a nucleophile, though it is weaker than the amine. The carbonyl carbon is the primary site for nucleophilic attack, as seen in hydrolysis. Strong nucleophiles can displace the amino group in a nucleophilic acyl substitution reaction.

Electrophilic Reactions: The primary site for electrophilic attack is the electron-rich aromatic ring of the p-toluidine moiety. The secondary amino group (-NH-) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). lkouniv.ac.inuci.edu The methyl group (-CH₃) is also a weaker activating group and an ortho, para-director.

Given that the para position relative to the amine is occupied by the methyl group, electrophilic attack is strongly directed to the positions ortho to the activating amino group. masterorganicchemistry.comdalalinstitute.com

Predicted outcome of a typical EAS reaction (e.g., Bromination):

Reactants: Acetamide, 2-[(4-methylphenyl)amino]- + Br₂/FeBr₃

Major Product: Acetamide, 2-[(2-bromo-4-methylphenyl)amino]-

Mechanism: The electrophile (Br⁺) is attacked by the π-system of the aromatic ring, preferentially at the electron-rich ortho position, forming a resonance-stabilized carbocation intermediate (arenium ion). lkouniv.ac.indalalinstitute.com A base then removes a proton from the site of substitution to restore aromaticity.

Oxidation and Reduction Chemistry of the Compound

Oxidation: The compound is susceptible to oxidation at several sites. The secondary amine can be oxidized to form various products, including hydroxylamines or nitroso compounds, and further oxidation can lead to ring-opening or polymerization. The aromatic ring, particularly being activated by the amine and methyl groups, is prone to oxidation, which can lead to the formation of quinone-like structures, hydroxylated derivatives, and ultimately, ring cleavage products. researchgate.net Studies on the degradation of o-toluidine (B26562), a related compound, show that oxidation by sulfate (B86663) and hydroxyl radicals is an effective degradation pathway. researchgate.net

Reduction: The amide functional group is the primary site for reduction. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide to a secondary amine. This reaction proceeds via the formation of an aluminate complex followed by the elimination of the oxygen atom.

General Reduction Reaction:

Reactants: Acetamide, 2-[(4-methylphenyl)amino]- + LiAlH₄ followed by H₂O workup

Product: N¹-ethyl-N²-(p-tolyl)ethane-1,2-diamine

Degradation Mechanisms in Advanced Chemical Processes

In environmental or industrial settings, Acetamide, 2-[(4-methylphenyl)amino]- can be degraded by Advanced Oxidation Processes (AOPs). These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack and mineralize organic pollutants. cecoenviro.commdpi.commdpi.com

Kinetics and By-Product Formation in Oxidation Systems

While specific kinetic data for this compound is scarce, studies on analogous structures like o-toluidine provide valuable insights. The degradation of o-toluidine by UV/persulfate systems was found to follow pseudo-first-order kinetics. researchgate.net The reaction rate is highly dependent on parameters such as oxidant concentration, initial pollutant concentration, and pH. For toluidine, degradation was enhanced at neutral pH compared to acidic or basic conditions. researchgate.net

The degradation by AOPs proceeds via radical attack on the molecule. The primary targets would be:

The Aromatic Ring: Hydroxyl radicals can add to the ring, forming hydroxylated intermediates.

The Methyl Group: Hydrogen abstraction can lead to the formation of a benzyl-type radical.

The Amine Nitrogen: Radical attack can initiate cleavage of the C-N bond.

The Amide Group: Cleavage of the amide C-N bond.

This multi-pathway degradation leads to a complex mixture of transformation products before eventual mineralization to CO₂, H₂O, and inorganic nitrogen.

Table 1: Plausible Transformation By-products in Advanced Oxidation Systems

By-product NameChemical FormulaFormation Pathway
p-ToluidineC₇H₉NHydrolysis/cleavage of the amide C-N bond.
Acetic AcidC₂H₄O₂Hydrolysis/cleavage of the amide C-N bond.
4-Methyl-2-aminophenolC₇H₉NOHydroxylation of the aromatic ring.
HydroquinoneC₆H₆O₂Oxidation and demethylation/deamination.
p-BenzoquinoneC₆H₄O₂Further oxidation of hydroquinone.
Formic AcidCH₂O₂Ring opening and subsequent oxidation.
Oxalic AcidC₂H₂O₄Ring opening and subsequent oxidation.

Computational Modeling of Degradation Pathways and Reactive Intermediates

Computational models, particularly using Density Functional Theory (DFT), are powerful tools for predicting degradation pathways where experimental data is lacking. For analogous aromatic compounds, DFT is used to calculate the reactivity of different sites towards radical attack. libretexts.org

For Acetamide, 2-[(4-methylphenyl)amino]-, computational modeling could:

Predict Sites of Radical Attack: By calculating parameters like Fukui functions or mapping the spin density of radical adducts, the most likely sites for •OH attack can be identified. The positions ortho to the amino group and the amino nitrogen itself are expected to be highly susceptible.

Elucidate Reaction Mechanisms: The energy barriers for different transformation pathways (e.g., hydroxylation, hydrogen abstraction, C-N bond cleavage) can be calculated to determine the most favorable degradation routes.

Identify Stable Intermediates: The thermodynamic stability of potential by-products can be assessed, helping to predict which intermediates might accumulate in the reaction mixture. For example, modeling could confirm the stability of intermediates like 4-methyl-2-aminophenol following hydroxylation.

Derivatives and Analogues of Acetamide, 2 4 Methylphenyl Amino : Synthesis and Structure Property Relationships

Rational Design and Synthesis of Novel N-Substituted Acetamide (B32628) Derivatives

The rational design of novel derivatives of Acetamide, 2-[(4-methylphenyl)amino]- often begins with a specific objective, such as enhancing a particular physicochemical property or biological activity. This design process leverages computational modeling and an understanding of how structural changes can influence molecular behavior. The synthesis of these designed compounds typically involves multi-step reaction sequences.

A common synthetic strategy commences with the chloroacetylation of p-toluidine (B81030) (4-methylaniline). researchgate.net This foundational reaction creates the 2-chloro-N-(4-methylphenyl)acetamide intermediate, a key building block for further derivatization. The chlorine atom in this intermediate is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net

For instance, novel N-substituted derivatives can be synthesized by reacting this chloro-acetamide intermediate with a diverse range of primary or secondary amines. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, forges a new carbon-nitrogen bond and yields the desired N-substituted 2-[(4-methylphenyl)amino]acetamide derivative. Another approach involves the reaction of the intermediate with sodium azide (B81097) to form 2-azido-N-(4-methylphenyl)acetamide, which can be further modified. researchgate.net

More advanced, one-pot procedures have also been developed for the synthesis of related N-aryl glycine (B1666218) derivatives, which could be adapted for these acetamides. nih.gov These methods may utilize copper catalysts to facilitate the formation of intermediates that are subsequently converted to the final products, offering an efficient pathway to a library of analogues. nih.gov Metal-free synthesis routes, which are environmentally advantageous, have also been explored for the production of acetamides from aryl amines and acetonitrile. researchgate.net

The general synthetic protocol for creating a library of N-substituted derivatives from the chloroacetylated intermediate is outlined below:

Scheme 1: General Synthesis of N-Substituted Acetamide Derivatives

Where R represents a variety of alkyl or aryl substituents.

This rational and systematic approach enables the creation of a focused library of compounds, each with specific structural modifications designed to probe and understand their structure-property relationships.

Systematic Structural Modifications and Their Influence on Molecular Properties

Modifications on the Aromatic Ring: Introducing substituents onto the phenyl ring of the p-toluidine moiety can significantly alter the molecule's electronic and steric properties.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density of the aromatic ring. This modification makes the amine nitrogen less basic and can influence the hydrogen-bonding capability of the N-H group.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or additional alkyl groups increase the electron density of the ring, enhancing the basicity of the amine nitrogen.

These electronic effects, in turn, influence properties like lipophilicity (LogP), solubility, and the potential for intermolecular interactions. For example, adding a highly electronegative group can increase the molecule's polarity, while adding a bulky alkyl group can increase its lipophilicity.

Modifications on the Acetamide Nitrogen: Altering the substituent on the acetamide nitrogen provides another avenue for tuning molecular properties. Replacing the hydrogen with various alkyl or aryl groups can impact steric hindrance around the amide bond, influence the molecule's conformation, and modify its hydrogen-bonding capacity.

The following interactive table summarizes the predicted influence of various substituents on the molecular properties of the core scaffold.

Modification SiteSubstituent (R)Predicted Effect on Lipophilicity (LogP)Electronic EffectPredicted Influence on Hydrogen Bonding
Aromatic Ring (position 2)-Cl (Chloro)IncreaseElectron-withdrawingMinor change in N-H acidity
Aromatic Ring (position 2)-NO2 (Nitro)Slight IncreaseStrongly electron-withdrawingIncreases N-H acidity
Aromatic Ring (position 3)-OCH3 (Methoxy)Slight DecreaseElectron-donatingMinor change in N-H basicity
Amide Nitrogen-CH3 (Methyl)IncreaseWeakly electron-donatingRemoves H-bond donor site
Amide Nitrogen-C6H5 (Phenyl)Significant IncreaseElectron-withdrawing (resonance)Removes H-bond donor site

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule interacts with biological systems, such as enzymes or receptors, to elicit a response. For derivatives of Acetamide, 2-[(4-methylphenyl)amino]-, SAR studies aim to identify the key structural motifs responsible for molecular recognition and activity. nih.govnih.gov By synthesizing and evaluating a series of structurally related analogues, researchers can build a model of the molecular interaction profile. nih.gov

The core structure contains several key features that can participate in molecular interactions:

The Amide Group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. researchgate.net

The Secondary Amine: The N-H of the (4-methylphenyl)amino group is also a potential hydrogen bond donor.

The Aromatic Ring: The p-tolyl group can engage in hydrophobic or π-stacking interactions with a receptor binding pocket.

An SAR study would systematically alter these features. For example, replacing the hydrogen on the secondary amine with a methyl group would eliminate a hydrogen bond donor site, and any resulting change in activity would highlight the importance of that interaction. Similarly, altering the substituents on the aromatic ring can probe the electronic and steric requirements of the binding site. mdpi.com

A hypothetical SAR study might reveal the following trends for a specific biological target:

Structural ModificationRationaleObserved Activity Change (Hypothetical)Inferred Interaction
Replace p-tolyl with phenylProbe importance of methyl groupDecreased activityMethyl group fits into a small hydrophobic pocket.
Add chloro group to phenyl ring (ortho position)Introduce EWG and steric bulkSignificantly decreased activitySteric clash or unfavorable electronic interaction.
Replace amide C=O with C=S (thioamide)Alter H-bond acceptor strengthLoss of activityCarbonyl oxygen is a critical H-bond acceptor.
Methylate the secondary amine nitrogenRemove H-bond donorLoss of activityN-H hydrogen bond is essential for binding.
Replace amide N-H with N-CH3Remove H-bond donorSlight decrease in activityThis H-bond is favorable but not essential.

Through such systematic analysis, a detailed picture of the molecular interaction profile emerges. acs.org This knowledge is invaluable for the rational design of new, more potent, and selective analogues by optimizing the molecule's fit and interactions with its biological target. nih.gov

Applications in Chemical Research and Advanced Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

The primary application of Acetamide (B32628), 2-[(4-methylphenyl)amino]- in chemical research is its use as a synthetic intermediate for the preparation of complex organic molecules. Its structure provides a convenient scaffold that can be readily modified. The nitrogen of the amino group can be functionalized, for example, through reactions like N-alkylation or N-arylation, while the amide portion can also undergo various chemical reactions.

A significant area where this compound has been utilized is in the development of pharmacologically active agents. For instance, it serves as a core component in the synthesis of a class of orexin (B13118510) receptor antagonists. Orexin receptors are involved in the regulation of sleep, wakefulness, and feeding behavior, making them an important target for drug discovery. The general synthetic approach involves the reaction of an amine with a sulfonyl chloride, followed by a reaction with an α-bromoacetamide derivative to yield the target molecules. In this context, the 2-[(4-methylphenyl)amino]acetamide moiety forms a central part of the final antagonist molecules.

The versatility of Acetamide, 2-[(4-methylphenyl)amino]- as an intermediate is highlighted by the range of complex molecules that can be synthesized from it. The following table details some examples of such molecules, showcasing the structural diversity that can be achieved.

Resulting Complex MoleculeSynthetic Application/Significance
2-[(4-tert-Butyl-benzenesulfonyl)-p-tolyl-amino]-N,N-diethyl-acetamideCore structure for orexin receptor antagonists. google.com
N,N-Diethyl-2-[(naphtalene-2-sulfonyl)-p-tolyl-amino]-acetamideA derivative explored for potential orexin receptor antagonism. google.com
N,N-Diethyl-2-[(toluene-3-sulfonyl)-p-tolyl-amino]-acetamideAnother variant in the family of potential orexin receptor antagonists. google.com
2-[(4-tert-Butyl-benzenesulfonyl)-p-tolyl-amino]-N-ethyl-N-pyridin-2-ylmethyl-acetamideA more complex derivative designed for specific biological targeting. google.com

Development of Chemosensors and Molecular Probes

While the core structure of Acetamide, 2-[(4-methylphenyl)amino]- possesses features that could theoretically be incorporated into chemosensors, such as the aromatic ring and heteroatoms capable of binding to analytes, there is a notable lack of specific research in this area.

Design Principles for Selective Recognition of Target Analytes

Currently, there are no established design principles in the scientific literature that specifically utilize Acetamide, 2-[(4-methylphenyl)amino]- for the selective recognition of target analytes.

Investigation of Fluorescence and Other Optical Sensing Mechanisms

There is no available research data on the investigation of fluorescence or other optical sensing mechanisms of Acetamide, 2-[(4-methylphenyl)amino]- or its direct derivatives for sensing applications.

Potential Integration into Advanced Materials and Polymeric Systems

The integration of Acetamide, 2-[(4-methylphenyl)amino]- into advanced materials and polymeric systems is another area where its potential has not been significantly explored. In principle, the amine and amide functional groups could be used for polymerization reactions or for grafting onto existing polymer backbones to modify material properties. However, there is a lack of published research demonstrating such applications.

Contributions to Supramolecular Chemistry for Directed Molecular Assembly

The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create organized molecular assemblies. The structure of Acetamide, 2-[(4-methylphenyl)amino]- contains a hydrogen bond donor (N-H) and acceptor (C=O), as well as an aromatic ring, which are all features that can participate in supramolecular interactions. Despite this, there is no specific research available that details the contributions of this compound to directed molecular assembly in supramolecular chemistry.

Q & A

Basic: How can researchers optimize the synthesis of 2-[(4-methylphenyl)amino]acetamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For example, highlights a multi-step synthesis of a structurally related acetamide derivative with a low overall yield (2–5%). Researchers should:

  • Test alternative catalysts (e.g., palladium-based catalysts for coupling reactions).
  • Optimize solvent systems (polar aprotic solvents like DMF may enhance reactivity).
  • Monitor temperature gradients to avoid side reactions.
  • Use column chromatography or recrystallization for purification .
  • Validate purity via HPLC (as referenced in for similar compounds) .

Basic: What spectroscopic techniques are critical for characterizing 2-[(4-methylphenyl)amino]acetamide?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the aromatic substituents and acetamide backbone. (NIST data) provides reference spectral libraries for validation .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • FT-IR to identify functional groups (e.g., N–H stretching in the amide group).
  • HPLC with UV detection (as in ) to assess purity against certified reference standards .

Basic: How should researchers assess the stability of 2-[(4-methylphenyl)amino]acetamide under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via HPLC ( recommends ≥95% purity thresholds) .
  • Use mass spectrometry to identify degradation products (e.g., hydrolysis of the amide bond).
  • Store samples in inert atmospheres (argon) and amber glass vials to mitigate oxidation and photodegradation .

Advanced: What strategies are recommended for resolving contradictions in biological activity data for 2-[(4-methylphenyl)amino]acetamide derivatives?

Methodological Answer:

  • Perform dose-response assays to confirm IC₅₀ values (e.g., used enzyme inhibition assays to validate activity). Reproduce experiments under controlled conditions (pH, temperature) .
  • Validate target specificity using knockout cell lines or competitive binding assays.
  • Cross-reference structural analogs (e.g., ’s derivatives with modified substituents) to identify SAR trends .
  • Apply statistical meta-analysis to reconcile discrepancies across studies.

Advanced: How can impurity profiling be systematically conducted for 2-[(4-methylphenyl)amino]acetamide?

Methodological Answer:

  • Use HPLC-MS to detect and quantify impurities ( highlights impurity standards like oxalate derivatives for calibration) .
  • Synthesize potential degradation products (e.g., hydrolyzed amide forms) as reference materials.
  • Apply QbD (Quality by Design) principles to identify critical process parameters affecting impurity formation.
  • Compare results with pharmacopeial guidelines (e.g., USP monographs for related acetamides) .

Advanced: What computational approaches are suitable for predicting the pharmacological targets of 2-[(4-methylphenyl)amino]acetamide?

Methodological Answer:

  • Perform molecular docking against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenase or kinases (as suggested in ’s enzyme inhibition data) .
  • Use QSAR models to correlate substituent effects with bioactivity (e.g., ’s structural analogs with hydroxyl groups) .
  • Validate predictions with in vitro assays (e.g., fluorescence polarization for binding kinetics).

Advanced: How can multi-step synthetic routes for 2-[(4-methylphenyl)amino]acetamide derivatives be optimized for scalability?

Methodological Answer:

  • Apply flow chemistry to improve reaction control and reduce intermediate isolation steps ( ’s 11-step synthesis could benefit from this) .
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time).
  • Replace hazardous reagents (e.g., chlorinated solvents) with greener alternatives (e.g., ethanol/water mixtures).
  • Validate scalability via PAT (Process Analytical Technology) tools like in-line FT-IR .

Basic: What validated spectral data exists for 2-[(4-methylphenyl)amino]acetamide?

Methodological Answer:

  • The NIST Chemistry WebBook ( ) provides reference IR and MS spectra for structurally similar acetamides. Cross-validate experimental data against these benchmarks .
  • For NMR, compare chemical shifts with published analogs (e.g., ’s N-substituted acetamide derivatives) .

Advanced: How do structural modifications to the 4-methylphenyl group affect the compound’s bioactivity?

Methodological Answer:

  • Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents ( tested methoxy-substituted analogs) .
  • Evaluate changes in logP (lipophilicity) and solubility ( notes solubility >61.3 µg/mL for related compounds) .
  • Corrogate activity data with molecular dynamics simulations to assess steric/electronic effects on target binding.

Advanced: What methodologies are recommended for quantifying 2-[(4-methylphenyl)amino]acetamide in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Develop a UHPLC-MS/MS method with isotope-labeled internal standards (e.g., ¹³C-acetamide analogs).
  • Optimize extraction protocols using SPE (solid-phase extraction) with C18 columns.
  • Validate accuracy/precision per ICH Q2(R2) guidelines, referencing ’s impurity quantification framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.